5-Isopropyl-3-methyl-1H-pyrazole
CAS No.: 132558-01-1
Cat. No.: VC21288398
Molecular Formula: C7H12N2
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132558-01-1 |
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Molecular Formula | C7H12N2 |
Molecular Weight | 124.18 g/mol |
IUPAC Name | 5-methyl-3-propan-2-yl-1H-pyrazole |
Standard InChI | InChI=1S/C7H12N2/c1-5(2)7-4-6(3)8-9-7/h4-5H,1-3H3,(H,8,9) |
Standard InChI Key | RFAYRFKDGUMREU-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1)C(C)C |
Canonical SMILES | CC1=CC(=NN1)C(C)C |
Introduction
Chemical Identity and Structure
5-Isopropyl-3-methyl-1H-pyrazole (CAS No. 132558-01-1) is an organic compound with the molecular formula C7H12N2 and a molecular weight of 124.18 g/mol . The structure consists of a five-membered pyrazole ring with two nitrogen atoms in the 1- and 2-positions, a methyl substituent at the 3-position, and an isopropyl group at the 5-position. The compound belongs to the broader class of azoles, specifically pyrazoles, which are characterized by their aromatic heterocyclic structure.
The positioning of the substituents on the pyrazole ring significantly influences the compound's chemical and physical properties. The isopropyl group introduces steric bulk at the 5-position, while the methyl group at the 3-position affects the electronic distribution within the ring system. The 1H designation indicates that the hydrogen is bonded to one of the nitrogen atoms in the pyrazole ring, specifically at the N1 position.
Structural Characteristics
The pyrazole core of 5-isopropyl-3-methyl-1H-pyrazole features an aromatic system with 6 π-electrons. The presence of two nitrogen atoms in the ring creates an electron-rich heterocycle with specific sites for potential hydrogen bonding, nucleophilic attack, and coordination with metal ions. These structural characteristics contribute to the compound's reactivity patterns and interactions with biological systems.
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-isopropyl-3-methyl-1H-pyrazole is essential for predicting its behavior in various reactions and applications. Available data indicates several key properties that define this compound's characteristics.
Physical Properties
5-Isopropyl-3-methyl-1H-pyrazole exists as a solid at room temperature with specific physical parameters that have been determined through experimental and predictive methods. The compound's physical properties are summarized in Table 1.
Table 1: Physical Properties of 5-Isopropyl-3-methyl-1H-pyrazole
Property | Value | Method |
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Melting Point | 58-59 °C | Experimental |
Boiling Point | 124-126 °C (at 14 Torr) | Experimental |
Density | 0.975±0.06 g/cm³ | Predicted |
Appearance | Solid | Observed |
Molecular Weight | 124.18 g/mol | Calculated |
The relatively low melting point of 58-59 °C suggests moderate intermolecular forces between molecules in the solid state. The boiling point of 124-126 °C at reduced pressure (14 Torr) indicates that the compound would have a significantly higher boiling point at atmospheric pressure, which is consistent with its molecular weight and the presence of hydrogen bonding capabilities.
Chemical Properties
The chemical behavior of 5-isopropyl-3-methyl-1H-pyrazole is largely influenced by the pyrazole ring system and its substituents. Key chemical properties include:
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Acid-Base Properties: The compound has a predicted pKa of 14.88±0.10, indicating that it is a weak acid . This property arises from the N-H bond in the pyrazole ring, which can dissociate under basic conditions.
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Tautomerism: Like many pyrazole derivatives, 5-isopropyl-3-methyl-1H-pyrazole may exhibit tautomerism, where the proton can shift between the two nitrogen atoms in the ring. This tautomeric behavior can influence its reactivity in various chemical transformations.
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Hydrogen Bonding: The N-H group in the pyrazole ring can act as a hydrogen bond donor, while the other nitrogen atom can serve as a hydrogen bond acceptor. These hydrogen bonding capabilities may influence the compound's interactions with solvents and biological systems.
While the isopropyl and methyl substituents are relatively inert under normal conditions, the pyrazole ring itself can participate in various reactions typical of aromatic heterocycles. Drawing from knowledge of related pyrazole compounds, these might include electrophilic substitution reactions, coordination with metal ions, and functionalization at the nitrogen positions.
Comparison with Related Pyrazole Derivatives
To better understand the properties and potential applications of 5-isopropyl-3-methyl-1H-pyrazole, it is valuable to compare it with structurally related pyrazole derivatives. The search results provide information about several related compounds that can offer insights through comparison.
Structural Analogues
Several structural analogues of 5-isopropyl-3-methyl-1H-pyrazole appear in the search results:
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1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride: This derivative features the same core structure but with an additional carbonyl chloride group at the 5-position instead of a direct isopropyl attachment.
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1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound contains a carboxylic acid group at the 5-position and differs in the position of the isopropyl group, which is attached to the N1 nitrogen rather than the C5 carbon .
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3-Methyl-1-phenyl-pyrazol-5-one: Although more structurally distant, this compound shares the pyrazole core with 5-isopropyl-3-methyl-1H-pyrazole but features different substituents and an oxo group .
Comparative Properties
Table 2: Comparative Properties of Pyrazole Derivatives
Compound | Molecular Formula | Molecular Weight | Melting Point | Key Structural Difference |
---|---|---|---|---|
5-Isopropyl-3-methyl-1H-pyrazole | C7H12N2 | 124.18 | 58-59 °C | Base structure |
1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid | C8H12N2O2 | 168.19 | 140-141 °C | Carboxylic acid at C5, isopropyl at N1 |
3-Methyl-1-phenyl-pyrazol-5-one | C10H10N2O | 174.20 | Not specified | Phenyl at N1, oxo group at C5 |
The comparative analysis reveals that the addition of functional groups significantly affects physical properties such as melting point. The carboxylic acid derivative has a substantially higher melting point (140-141 °C) compared to 5-isopropyl-3-methyl-1H-pyrazole (58-59 °C), likely due to the additional hydrogen bonding capabilities introduced by the carboxylic acid group.
Reactivity Differences
The reactivity patterns of these related compounds also differ based on their specific functional groups:
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5-Isopropyl-3-methyl-1H-pyrazole: Likely to exhibit reactivity typical of N-H pyrazoles, including N-functionalization.
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1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid: The carboxylic acid group introduces additional reactivity, allowing for esterification, amidation, and other carboxylic acid transformations .
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1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride: The carbonyl chloride group is highly reactive toward nucleophiles, making this compound useful as an acylating agent in organic synthesis.
These reactivity differences highlight how structural modifications to the pyrazole core can dramatically alter chemical behavior and potential applications.
Analytical Methods for Identification
The identification and characterization of 5-isopropyl-3-methyl-1H-pyrazole typically involve various analytical techniques that can confirm its structure, purity, and properties.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be particularly useful for confirming the structure. Characteristic signals would include those for the isopropyl methyl groups, the 3-methyl group, and the single proton on the pyrazole ring.
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Infrared (IR) Spectroscopy: This technique would reveal characteristic absorption bands for the N-H stretch, C=N stretches, and various C-H stretches associated with the methyl and isopropyl groups.
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Mass Spectrometry: This would confirm the molecular weight (124.18 g/mol) and provide fragmentation patterns characteristic of the compound's structure.
Chromatographic Methods
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Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing purity. Based on data for related compounds, a mobile phase of 5% methanol in dichloromethane might be appropriate .
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High-Performance Liquid Chromatography (HPLC): This would allow for quantitative analysis and purity determination with high sensitivity.
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